Chloro-Pseudoephedrine
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Overview
Description
(alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of benzene with a chlorinated ethanamine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as distillation and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine: shares structural similarities with other chlorinated benzene derivatives and ethanamine compounds.
N-Methyl-N-phenylacetamide: Another compound with a similar structural framework but different functional groups.
Uniqueness
The uniqueness of (alphaS,betaS)-N,alpha-Dimethyl-beta-chlorobenzeneethanamine lies in its specific stereochemistry and the presence of both dimethyl and chlorobenzene groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
73393-61-0 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,2S)-1-chloro-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10+/m0/s1 |
InChI Key |
HZCQDJZPLJOGQS-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)Cl)NC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)NC |
Origin of Product |
United States |
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